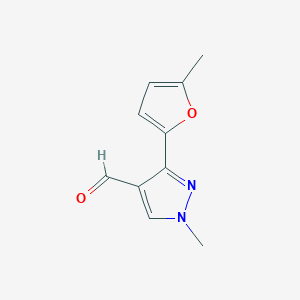

1-甲基-3-(5-甲基呋喃-2-基)-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

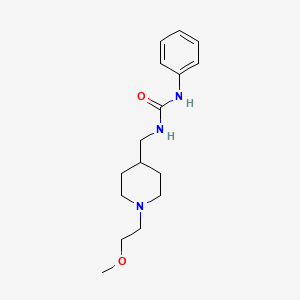

The compound "1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound is not directly mentioned in the provided papers, but the papers discuss related pyrazole derivatives, which can provide insights into the chemical behavior and properties of similar compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of novel oxadiazole derivatives from benzofuran carboxylic acid and ethyl pyrazole carboxylate is described, which involves the formation of the pyrazole moiety as a key step . Similarly, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a series of syntheses to produce new pyrazole derivatives, indicating the versatility of the pyrazole core in organic synthesis . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the crystal structure of pyrazole derivatives. For example, the crystal structure of a chloro-substituted pyrazole carbaldehyde was determined, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information is valuable as it provides insights into the molecular geometry and potential reactivity of the compound's functional groups.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical transformations. The synthesis and transformations of a methylfurazan-substituted pyrazole carboxylic acid demonstrate the reactivity of the pyrazole ring, which can be nitrated and used in further reactions such as the Hofmann rearrangement . These reactions highlight the reactivity of the pyrazole moiety and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. Photophysical studies of a bromophenyl-substituted pyrazole carbaldehyde showed variations in extinction coefficients and quantum yield depending on the solvent used, indicating solvatochromic behavior . Similarly, the absorption and fluorescence of oxadiazole derivatives were found to be dependent on the substituents on the pyrazole and benzene moieties . These studies suggest that the physical and chemical properties of "1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde" would also be influenced by its specific substituents and solvent environment.

科学研究应用

有机化学中的合成和表征:该化合物已用于各种合成中,展示了其作为有机化学中间体的用途。例如,Hangarge 和 Shingare (2003) 在离子液体中对吡唑啉酮衍生物的环保合成中使用了它,突出了其在绿色化学应用中的潜力 (Hangarge & Shingare, 2003)。同样,Xu 和 Shi (2011) 合成了该化合物的变体并分析了其晶体结构,有助于了解其结构性质 (Xu & Shi, 2011).

抗菌应用:Bhat 等人 (2016) 合成了该化合物的衍生物系列,并评估了它们的抗菌和抗氧化活性。其中一些化合物显示出广谱抗菌活性和中等到良好的抗氧化活性 (Bhat et al., 2016)。Hamed 等人 (2020) 也合成了衍生物并评估了它们对各种细菌和真菌的抗菌活性,展示了它们在该领域的潜力 (Hamed et al., 2020).

农业和植物生长应用:Hassan 等人 (2020) 使用该化合物的衍生物合成了新型喹啉基查耳酮,并评估了它们对某些植物生长的影响,突出了其在农业中的潜在用途 (Hassan et al., 2020).

材料科学和染料合成:在材料科学中,Lanke 和 Sekar (2016) 从衍生物中合成了吡唑基染料,探索了它们的性质以用于染色和颜料的潜在应用 (Lanke & Sekar, 2016)。Bagdatli 和 Ocal (2012) 也合成了衍生自吡唑啉酮的偶氮和双偶氮染料,增加了可用于各种应用的合成染料的范围 (Bagdatli & Ocal, 2012).

属性

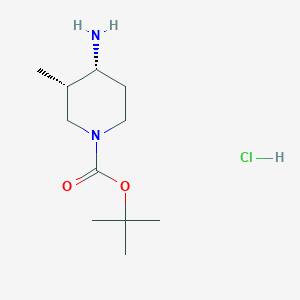

IUPAC Name |

1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-3-4-9(14-7)10-8(6-13)5-12(2)11-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBLMNLNYNTAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C=C2C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)

![2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone](/img/structure/B2508717.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)

![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)